2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with β-diketones.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of the pyrazole derivative with thiosemicarbazide under appropriate conditions to form the hydrazinecarbothioamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrimidine
- 1-Methyl-1H-pyrazol-4-yl derivatives
Uniqueness
2-[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(1-methylpyrazole-3-carbonyl)amino]-3-(4-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3S/c1-17-7-6-10(16-17)11(19)14-15-12(22)13-8-2-4-9(5-3-8)18(20)21/h2-7H,1H3,(H,14,19)(H2,13,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTOJFNXYYDICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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